molecular formula C14H12N4O2 B11087798 4-(6,7-Dihydro-5H-benzo[1,2,5]oxadiazol-4-ylideneaminooxymethyl)-benzonitrile

4-(6,7-Dihydro-5H-benzo[1,2,5]oxadiazol-4-ylideneaminooxymethyl)-benzonitrile

Cat. No.: B11087798
M. Wt: 268.27 g/mol
InChI Key: INBVAFLTJZFDDQ-FOWTUZBSSA-N
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Description

4-({[6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDENAMINO]OXY}METHYL)BENZONITRILE is a complex organic compound that belongs to the class of benzoxadiazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science

Preparation Methods

The synthesis of 4-({[6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDENAMINO]OXY}METHYL)BENZONITRILE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the benzoxadiazole core, followed by the introduction of the nitrile group and the ylideneamino moiety. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

4-({[6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDENAMINO]OXY}METHYL)BENZONITRILE has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The pathways involved can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar compounds to 4-({[6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDENAMINO]OXY}METHYL)BENZONITRILE include other benzoxadiazole derivatives. These compounds share a common benzoxadiazole core but differ in their substituents, leading to variations in their properties and applications. The uniqueness of 4-({[6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDENAMINO]OXY}METHYL)BENZONITRILE lies in its specific functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C14H12N4O2

Molecular Weight

268.27 g/mol

IUPAC Name

4-[[(E)-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylideneamino]oxymethyl]benzonitrile

InChI

InChI=1S/C14H12N4O2/c15-8-10-4-6-11(7-5-10)9-19-16-12-2-1-3-13-14(12)18-20-17-13/h4-7H,1-3,9H2/b16-12+

InChI Key

INBVAFLTJZFDDQ-FOWTUZBSSA-N

Isomeric SMILES

C1CC2=NON=C2/C(=N/OCC3=CC=C(C=C3)C#N)/C1

Canonical SMILES

C1CC2=NON=C2C(=NOCC3=CC=C(C=C3)C#N)C1

Origin of Product

United States

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